2-(Azepan-1-yl)-2-methylpropan-1-ol
Description
2-(Azepan-1-yl)-2-methylpropan-1-ol is an organic compound that features a seven-membered azepane ring attached to a methylpropanol group
Properties
IUPAC Name |
2-(azepan-1-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-10(2,9-12)11-7-5-3-4-6-8-11/h12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUKMKUEXSPVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of azepane with 2-methylpropanal in the presence of a reducing agent. The reaction typically requires controlled conditions such as a specific temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts may be used to enhance the reaction rate and selectivity. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Scientific Research Applications
2-(Azepan-1-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Azepan-1-yl)-2-methylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The azepane ring may interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-yl)ethanol: Similar structure but with an ethanol group instead of a methylpropanol group.
2-(Azepan-1-yl)ethyl methacrylate: Contains a methacrylate group, used in polymer chemistry.
Tetradecyl-2-[2-oxo-3-(2-oxopyrrolidin-1-yl)azepan-1-yl]acetate: A more complex molecule with additional functional groups.
Uniqueness
2-(Azepan-1-yl)-2-methylpropan-1-ol is unique due to its specific combination of the azepane ring and methylpropanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
2-(Azepan-1-yl)-2-methylpropan-1-ol is an organic compound characterized by a seven-membered azepane ring and a hydroxyl group attached to a branched propanol structure. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and interactions with biological targets.
The molecular formula of this compound is C10H21NO, with a molecular weight of 171.29 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives useful in synthetic organic chemistry .
The biological activity of this compound is primarily attributed to its functional groups:
- Hydroxyl Group : The hydroxyl group can form hydrogen bonds, allowing the compound to interact with proteins and enzymes.
- Azepane Ring : The azepane ring may modulate the activity of various receptors and enzymes, potentially influencing metabolic pathways.
Biological Activity
Research into the biological activity of this compound suggests several potential applications:
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound may exhibit antimicrobial properties. For instance, derivatives have been shown to interact with bacterial cell membranes, disrupting their integrity . Further investigations are needed to elucidate the specific mechanisms involved.
Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects, particularly in relation to its interaction with neurotransmitter systems. Studies suggest that it may influence the activity of neurotransmitters such as acetylcholine and dopamine, which could have implications for treating neurodegenerative diseases .
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Inhibition of Enzymatic Activity : Research demonstrated that compounds structurally related to this compound can inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Therapeutic Applications : In a study focusing on drug delivery systems, this compound was evaluated for its bioavailability and pharmacokinetic properties. Results indicated favorable absorption characteristics, making it a candidate for further development as a therapeutic agent .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Azepan-1-yl)ethanol | Hydroxyl group instead of methylpropanol | Potential for enhanced solubility |
| 2-(Azepan-1-yl)acetone | Ketone functional group | Different reactivity patterns compared to alcohols |
| 3-(Azepan-1-yloxy)propanoic acid | Carboxylic acid group | Increased polarity affecting biological interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
